molecular formula C6H4BrNO2 B8131856 6-Bromo-5-hydroxypicolinaldehyde

6-Bromo-5-hydroxypicolinaldehyde

Cat. No.: B8131856
M. Wt: 202.01 g/mol
InChI Key: GUZSKPDJJLLECU-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Pyridine (B92270) Aldehyde Compounds

6-Bromo-5-hydroxypicolinaldehyde belongs to the class of pyridine aldehyde compounds. Pyridine aldehydes, also known as formylpyridines, are derivatives of pyridine bearing an aldehyde group. The parent compound, picolinaldehyde (pyridine-2-carboxaldehyde), is a colorless oily liquid that serves as a precursor to various compounds in coordination chemistry and pharmaceuticals. google.com

The systematic IUPAC name for this compound is 6-bromo-5-hydroxypyridine-2-carbaldehyde. This name precisely describes the molecule's structure: a pyridine ring with a carbaldehyde group at the 2-position, a hydroxyl group at the 5-position, and a bromine atom at the 6-position.

Table 1: Structural and Chemical Identifiers of this compound

IdentifierValueSource
IUPAC Name 6-bromo-5-hydroxypyridine-2-carbaldehydeN/A
CAS Number 1273422-87-9 acs.orgambeed.combldpharm.com
Molecular Formula C₆H₄BrNO₂ acs.org
Molecular Weight 202.01 g/mol acs.org

The Significance of Halogenation and Hydroxyl Functionality in Pyridine Scaffolds

The presence of both a halogen (bromine) and a hydroxyl group on the pyridine ring is crucial to the chemical reactivity of this compound. Halopyridines are recognized as essential building blocks for the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov The carbon-halogen bond provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh reaction conditions. nih.gov However, methods for the selective halogenation of pyridines have been developed, highlighting the importance of these functionalized heterocycles. nih.govnih.gov

The hydroxyl group, on the other hand, can act as a directing group in electrophilic aromatic substitution reactions and as a nucleophile. Its presence can also influence the compound's solubility and its ability to form hydrogen bonds, which is a critical aspect in the design of biologically active molecules. The C–H hydroxylation of the pyridine ring, particularly at the C3 position, is a desirable but challenging transformation. acs.org

Overview of Research Trajectories for Hydroxypicolinaldehydes and Their Derivatives

Research into hydroxypicolinaldehydes and their derivatives is closely linked to the broader field of medicinal chemistry. Pyridine derivatives, in general, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govglobalresearchonline.netresearchgate.net The aldehyde group in picolinaldehyde can readily react with amines to form Schiff bases, which can act as ligands for metal complexes with potential therapeutic applications.

Contextualizing this compound as a Key Building Block in Organic and Medicinal Chemistry

This compound is primarily recognized as a key building block in organic synthesis. Its trifunctional nature (aldehyde, hydroxyl, and bromo groups) allows for sequential and regioselective reactions, making it a valuable precursor for the synthesis of more complex, highly substituted pyridine derivatives.

The aldehyde group can be a part of condensation reactions, the hydroxyl group can be alkylated or acylated, and the bromine atom can be substituted through various cross-coupling reactions. This versatility makes this compound a desirable starting material for creating libraries of compounds for drug discovery screening. While specific examples of its use in total synthesis are not prevalent in the literature, its potential is evident from the numerous applications of similarly functionalized pyridine derivatives in medicinal chemistry. nih.govglobalresearchonline.netresearchgate.netjchemrev.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-hydroxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZSKPDJJLLECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Derivatization of 6 Bromo 5 Hydroxypicolinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical transformations, enabling the introduction of diverse structural motifs.

Condensation Reactions: Imine and Schiff Base Formation

The aldehyde functionality of 6-bromo-5-hydroxypicolinaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various heterocyclic compounds and ligands for coordination chemistry. The formation of the C=N double bond is typically catalyzed by acid or base and involves the removal of a water molecule. The resulting imine can participate in further reactions or be a stable final product.

Reduction Reactions to Corresponding Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, yielding (6-bromo-5-hydroxypyridin-2-yl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting hydroxymethyl group provides a new site for further functionalization, such as esterification or etherification.

Oxidation Reactions to Corresponding Carboxylic Acids

Oxidation of the aldehyde group leads to the formation of 6-bromo-5-hydroxy-2-pyridinecarboxylic acid. chemsrc.com This conversion can be accomplished using a variety of oxidizing agents, from mild reagents like silver oxide (Ag₂O) to stronger ones like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.

Reductive Amination Pathways for Amine Conjugation

Reductive amination provides a direct method for the synthesis of secondary and tertiary amines from this compound. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This pathway is highly efficient for conjugating the picolinaldehyde core to various amine-containing molecules.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key functional handle that allows for a range of synthetic modifications, primarily through reactions targeting the oxygen atom.

O-Alkylation and Etherification Strategies

The hydroxyl group of this compound can be converted into an ether through O-alkylation. This reaction typically involves deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. The resulting nucleophilic phenoxide is then reacted with an alkylating agent, such as an alkyl halide or tosylate, to form the corresponding ether. This strategy is widely used to introduce a variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Esterification Reactions

The phenolic hydroxyl group at the C-5 position of this compound is a key site for functionalization through esterification. This reaction converts the phenol into an ester, which can alter the molecule's steric and electronic properties, serve as a protecting group, or introduce a new functional handle for further reactions.

Standard esterification conditions, such as reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine), are typically effective. The choice of base is crucial to deprotonate the weakly acidic phenol without promoting unwanted side reactions with the aldehyde or bromo functionalities.

In addition to traditional chemical methods, enzymatic catalysis offers a mild and selective alternative. Lipase-catalyzed esterifications, for example, proceed under gentle conditions, which is advantageous for substrates with multiple sensitive functional groups like the aldehyde in this molecule. nih.gov While direct studies on this compound are not prevalent, research on similar structures like 5-hydroxymethylfurfural (B1680220) (HMF) demonstrates the utility of lipases for the (trans)esterification of hydroxyl groups in the presence of other functionalities. nih.gov

Table 1: Illustrative Esterification Conditions for Phenolic Substrates This table presents plausible reaction conditions for the esterification of this compound based on established methods for analogous phenolic compounds.

Acylating AgentCatalyst/BaseSolventTypical ConditionsResulting Ester
Acetyl ChlorideTriethylamineDichloromethane (DCM)0°C to room temp.6-Bromo-2-formylpyridin-3-yl acetate (B1210297)
Acetic AnhydridePyridine (B92270)None or DCMRoom temp. to 50°C6-Bromo-2-formylpyridin-3-yl acetate
Benzoyl ChlorideDMAP (cat.), PyridineChloroformRoom temp.6-Bromo-2-formylpyridin-3-yl benzoate

Transformations of the Bromo Substituent

The carbon-bromine bond at the C-6 position is the most versatile handle for constructing more complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The bromo group at the 6-position of the pyridine ring is well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl and vinyl-substituted pyridines. For this compound, a Suzuki coupling would allow the introduction of various aryl, heteroaryl, or vinyl groups at the C-6 position. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Na₂CO₃), and a suitable solvent system. organic-chemistry.orgharvard.eduresearchgate.net The presence of the aldehyde and hydroxyl groups may necessitate careful selection of reaction conditions or the use of protecting groups to prevent side reactions.

Sonogashira Coupling: To install an alkyne moiety, the Sonogashira coupling is the method of choice, reacting the aryl bromide with a terminal alkyne. organic-chemistry.org This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base (e.g., triethylamine). nih.govresearchgate.net Studies on the Sonogashira coupling of other 6-bromopyridine derivatives, such as 6-bromo-3-fluoro-2-cyanopyridine, have shown this to be a highly effective transformation, proceeding under mild, room-temperature conditions. soton.ac.ukresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. nih.gov It provides direct access to 6-aminopyridine derivatives, which are important pharmacophores. The reaction employs a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide. chemspider.comresearchgate.netresearchgate.netnih.gov The successful amination of a wide range of 2-bromopyridines underscores the applicability of this method to the target molecule. nih.gov

Table 2: Representative Conditions for Cross-Coupling Reactions on Bromo-Pyridines This table shows typical conditions for various cross-coupling reactions on bromopyridine substrates, which are applicable to this compound.

ReactionCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki harvard.eduPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water6-Phenyl-5-hydroxypicolinaldehyde
Sonogashira soton.ac.ukPhenylacetylenePd(PPh₃)₄, CuIEt₃NTHF6-(Phenylethynyl)-5-hydroxypicolinaldehyde
Buchwald-Hartwig chemspider.comMorpholinePd₂(dba)₃, BINAPNaOtBuToluene6-(Morpholin-4-yl)-5-hydroxypicolinaldehyde

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. uci.edu The presence of the electron-withdrawing aldehyde group further activates the ring for nucleophilic attack. Consequently, the bromo group at C-6 of this compound can be displaced by strong nucleophiles.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reaction rate generally follows the trend F > Cl ≈ Br, meaning that while bromo-pyridines are viable substrates, fluoro-pyridines often react faster under milder conditions. acs.orgchemrxiv.org However, SNAr on bromopyridines is well-established and can be achieved with a variety of nucleophiles, often by heating in a suitable solvent. d-nb.info For this compound, the hydroxyl group would likely need to be deprotonated with a strong base to prevent it from acting as a competing nucleophile.

Table 3: Plausible SNAr Reactions This table outlines potential SNAr transformations for this compound based on established pyridine chemistry.

NucleophileReagentSolventConditionResulting Product
Methoxide (B1231860)Sodium MethoxideMethanolReflux6-Methoxy-5-hydroxypicolinaldehyde
ThiophenoxideSodium ThiophenoxideDMF100°C5-Hydroxy-6-(phenylthio)picolinaldehyde
AzideSodium AzideDMSO120°C6-Azido-5-hydroxypicolinaldehyde

Exploiting Multifunctional Reactivity in Cascade and Domino Reactions

The unique arrangement of functional groups in this compound and its derivatives opens the door to powerful cascade (or domino) reactions, where multiple bond-forming events occur in a single pot. nih.gov These sequences allow for the rapid construction of complex heterocyclic systems from a simple starting material.

For instance, a derivative formed from a Buchwald-Hartwig amination, such as 6-amino-5-hydroxypicolinaldehyde, contains an ortho-amino aldehyde moiety. This structural motif is primed for subsequent intramolecular cyclization or condensation reactions. Reaction with a 1,3-dicarbonyl compound, for example, could lead to the formation of a fused quinoline-type ring system in a Friedländer-type annulation.

Similarly, a Sonogashira coupling product bearing a terminal alkyne could undergo a subsequent intramolecular cyclization. If the coupling partner contains a nucleophilic group, it could attack the aldehyde, or the phenolic oxygen could add to the alkyne (after deprotonation) to form a furan-fused pyridine ring system. The development of such cascade processes represents an efficient strategy for leveraging the inherent reactivity of this multifunctional scaffold to build molecular complexity. organic-chemistry.orgnih.gov

Coordination Chemistry and Metal Complexes of Hydroxypicolinaldehydes

Principles of Ligand Design Incorporating 6-Bromo-5-hydroxypicolinaldehyde

The design of effective ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to specific metal ions to form stable complexes with desired properties. This compound is an exemplary scaffold for ligand design due to the strategic placement of its functional groups on a pyridine (B92270) ring.

The key structural features contributing to its function as a ligand are:

Hydroxyl Group (-OH): Located at the 5-position, this group can be deprotonated to form a strong anionic oxygen donor, which readily coordinates with a metal ion.

Aldehyde Group (-CHO): Positioned at the 2-position of the pyridine ring, the carbonyl oxygen of the aldehyde acts as a neutral donor site through its lone pair of electrons.

Pyridine Nitrogen: The nitrogen atom within the aromatic pyridine ring provides an additional coordination site.

Bromo Group (-Br): The presence of a bromine atom at the 6-position can influence the electronic properties of the ligand through its electron-withdrawing inductive effect, potentially modulating the reactivity and stability of the resulting metal complex.

Together, the hydroxyl group and the aldehyde group (or the imine group in its Schiff base derivatives) form a bidentate chelate, binding to a metal ion to create a stable five or six-membered ring. This chelate effect significantly enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands. nih.gov

Table 1: Functional Groups and Their Role in Ligand Design

Functional Group Position Role in Coordination
Pyridine Nitrogen 1 Lewis base donor site
Aldehyde (-CHO) 2 Carbonyl oxygen acts as a neutral donor
Hydroxyl (-OH) 5 Deprotonates to form an anionic oxygen donor

Metal-Chelating Properties and Stoichiometry of Complex Formation

This compound and its derivatives, particularly Schiff bases formed by the condensation of the aldehyde group, are effective chelating agents for a wide range of transition metal ions. nih.govresearchgate.net The ability of these ligands to form stable complexes is attributed to their capacity to act as bidentate or polydentate ligands, binding to the metal ion through multiple donor atoms simultaneously. nih.gov

The stoichiometry of complex formation, which describes the metal-to-ligand ratio, is typically determined using methods like the continuous variation (Job's method). researchgate.net For bidentate ligands derived from hydroxypicolinaldehydes, a common stoichiometry is a 1:2 metal-to-ligand ratio (ML₂), resulting in an octahedral or square planar geometry around the central metal ion. researchgate.netresearchgate.net However, other stoichiometries, such as 1:1 (ML), can also be observed depending on the metal ion, reaction conditions, and the specific ligand structure.

The chelation of metal ions, such as iron(III), by this compound involves a precise sequence of interactions. Iron is a hard Lewis acid, meaning it preferentially binds to hard Lewis bases like oxygen donors. sfrbm.org

The mechanism proceeds as follows:

The phenolic hydroxyl group (-OH) is acidic and readily deprotonates in the presence of a metal ion, forming a phenolate (B1203915) anion (O⁻). This creates a strong anionic oxygen donor that forms a coordinate covalent bond with the positively charged iron ion.

Simultaneously, the carbonyl oxygen of the aldehyde group (-CHO) acts as a neutral Lewis base, donating a pair of electrons to the same iron ion.

The formation of these two bonds by a single ligand molecule results in a stable five-membered chelate ring. This process is crucial for sequestering the iron ion.

The ability to tightly bind iron is a critical feature of iron chelators, which are used to manage iron overload conditions. nih.govnih.gov The efficiency of a chelator is often evaluated by its ability to form a stable complex, preventing the iron from participating in harmful redox reactions like the Fenton reaction. sfrbm.orgharvard.edu The stability of the iron-ligand complex is influenced by pH and the ligand's affinity for Fe(III). sfrbm.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes from picolinaldehyde-based ligands is typically achieved by reacting the ligand with a suitable metal salt (e.g., chloride or acetate (B1210297) salts) in an appropriate solvent, often an alcohol like ethanol (B145695) or methanol. nih.goviosrjournals.org The reaction mixture is usually heated under reflux to facilitate the formation of the complex, which may then precipitate from the solution upon cooling. nih.gov The resulting solid complexes can be isolated by filtration, washed, and dried. iosrjournals.org

For complexes derived from ligands related to this compound, SCXRD analysis reveals the spatial arrangement of the atoms, the coordination number of the metal, and the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). nih.govnih.gov The data obtained from SCXRD are crucial for understanding the structure-property relationships of these materials. mdpi.commdpi.com

Once synthesized, the metal complexes are characterized using a variety of spectroscopic techniques to confirm their formation and elucidate their structure. researchgate.netsolubilityofthings.comlehigh.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. researchgate.net Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will shift. For instance, the stretching frequency of the phenolic O-H bond will disappear, and the C=O stretch of the aldehyde group (or the C=N stretch in a Schiff base derivative) will shift to a lower frequency, indicating coordination to the metal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the complex in solution. lehigh.edunih.gov The chemical shifts of protons and carbons near the coordination sites will change upon complexation due to the influence of the metal ion. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complex. solubilityofthings.com The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π*) and new, lower energy bands that are assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion, confirming the formation of the coordination compound. iosrjournals.orgresearchgate.net

Table 2: Expected Spectroscopic Changes Upon Complexation

Technique Observation Interpretation
IR Disappearance of broad O-H stretch; Shift of C=O or C=N stretch to lower wavenumber Deprotonation of hydroxyl group and coordination of carbonyl/imine group to the metal. researchgate.net
¹H NMR Shift in the resonance of protons adjacent to N and O donor atoms Confirmation of metal-ligand bond formation. nih.gov

| UV-Vis | Appearance of new absorption bands at longer wavelengths | Ligand-to-metal charge transfer (LMCT) and/or d-d electronic transitions. iosrjournals.org |

Applications of Metal Complexes Derived from Picolinaldehydes

Metal complexes are designed and synthesized for a wide array of applications, leveraging their unique geometric, electronic, magnetic, and reactive properties. mdpi.comnih.govresearchgate.net Complexes derived from picolinaldehydes and their Schiff base derivatives are investigated for various uses. researchgate.netmdpi.com

Potential applications include:

Biological and Medicinal Chemistry: Many metal complexes exhibit significant biological activity. nih.gov They are explored as potential anticancer, antimicrobial, and antifungal agents. iosrjournals.orgresearchgate.net The coordination of the ligand to a metal can enhance its biological efficacy.

Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. researchgate.net The specific geometry and electronic environment provided by the ligand can facilitate chemical transformations with high efficiency and selectivity.

Sensors: The changes in spectroscopic properties (e.g., color or fluorescence) of some complexes upon binding to specific analytes make them suitable for use in chemical sensors. mdpi.com

Materials Science: Metal complexes are building blocks for creating advanced materials with interesting magnetic or photoluminescent properties. researchgate.net

Table 3: Potential Applications of Picolinaldehyde-Derived Metal Complexes

Field Specific Application Rationale
Medicinal Chemistry Anticancer, Antimicrobial Agents Metal coordination can enhance biological activity and provide novel mechanisms of action. mdpi.comresearchgate.net
Catalysis Homogeneous Catalysis The complex can act as a recyclable catalyst for organic reactions. researchgate.net
Analytical Chemistry Chemical Sensors Selective binding to target molecules induces a measurable spectroscopic change. mdpi.com

| Materials Science | Luminescent Materials | Complexes can exhibit photoluminescence for use in display technologies or as probes. researchgate.net |

Supramolecular Assembly and Nanocage Formation (e.g., Fe(II)8L6 Cubic Cages)

The principles of supramolecular chemistry, which involve the spontaneous association of molecules through non-covalent interactions, are central to the formation of intricate three-dimensional structures. One of the most fascinating examples of this is the self-assembly of metal ions and organic ligands into discrete, cage-like architectures.

Hydroxypicolinaldehyde derivatives are excellent candidates for the construction of such nanocages. When reacted with suitable metal ions, these ligands can form complex structures with well-defined geometries and cavities. A notable example is the formation of Fe(II)8L6 cubic cages, where eight iron(II) ions are bridged by six ligands (L) to form a cubic structure.

Development of Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. nih.gov The choice of ligand is crucial in determining the topology, porosity, and functionality of the resulting MOF. rsc.org Functionalized picolinaldehydes, including this compound, offer significant potential as ligands for the design of novel MOFs.

The ability of the hydroxypicolinaldehyde moiety to chelate metal ions can lead to the formation of stable secondary building units (SBUs), which then assemble into extended porous networks. The aldehyde group can be utilized in pre-synthetic modifications to create larger, more complex linkers or can be a site for post-synthetic modification within the MOF structure. This allows for the introduction of new functionalities and the tuning of the MOF's properties for specific applications. For instance, the bromine atom on the aromatic ring can also serve as a handle for further chemical transformations.

The incorporation of ligands like this compound into MOFs could lead to materials with enhanced catalytic activity, selective gas adsorption, or sensing capabilities. The inherent properties of the ligand, such as its electronic structure and potential for hydrogen bonding, can be translated into the properties of the bulk material.

Role in Catalysis (e.g., Schiff-Base Palladium(II) Complexes)

The aldehyde functionality of this compound makes it an ideal precursor for the synthesis of Schiff bases. These compounds, formed by the condensation of an aldehyde with a primary amine, are highly versatile ligands in coordination chemistry. When complexed with transition metals such as palladium(II), the resulting Schiff-base complexes can exhibit significant catalytic activity.

Palladium(II) complexes with Schiff-base ligands have been widely studied for their applications in a variety of organic transformations, including cross-coupling reactions and oxidations. rsc.orgrsc.org The Schiff base derived from this compound would provide a multidentate coordination environment for the palladium(II) ion, typically involving the pyridine nitrogen, the imine nitrogen, and the hydroxyl oxygen.

Applications of 6 Bromo 5 Hydroxypicolinaldehyde in Contemporary Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The strategic placement of reactive sites—the aldehyde for condensations and nucleophilic additions, the hydroxyl for ether or ester formation, and the bromo group for cross-coupling reactions—renders 6-Bromo-5-hydroxypicolinaldehyde a versatile molecular building block. bldpharm.comsemanticscholar.org The concept of using pre-functionalized, custom-made building blocks is central to modern synthetic strategies, allowing for the modular and efficient assembly of complex target molecules. semanticscholar.org This approach simplifies the synthesis of elaborate structures by combining well-defined fragments, each contributing specific properties to the final assembly. semanticscholar.orgresearchgate.net The inherent functionalities of this compound allow it to serve as a key synthon in multi-step syntheses, where each functional group can be addressed selectively to build molecular complexity.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., Glycogen Synthase Kinase-3β Inhibitors)

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a variety of human diseases, including Alzheimer's disease, type II diabetes, and certain cancers. nih.govresearchgate.netresearchgate.net As a result, the development of potent and selective GSK-3β inhibitors is a significant goal in medicinal chemistry. nih.govresearchgate.net Many inhibitors are designed to be ATP-competitive, but this can lead to off-target effects due to the highly conserved nature of the ATP-binding site across different kinases. researchgate.net

To achieve greater selectivity, researchers have focused on designing inhibitors that bind to the substrate binding site, which shows more variation. researchgate.net Pyrazine-based structures have been identified as a promising chemical series for developing highly potent and selective GSK-3β inhibitors. nih.gov The structural framework of this compound provides a valuable starting point for the synthesis of such heterocyclic scaffolds. The pyridine (B92270) core and its substituents can be elaborated through various chemical transformations to produce compounds that fit the specific steric and electronic requirements of the GSK-3β active site, potentially leading to new therapeutic agents for neurodegenerative diseases and other conditions. nih.govresearchgate.net

Design and Synthesis of Self-Immolative Linkers and Controlled Release Systems

Self-immolative linkers are intelligent molecular systems designed to undergo a spontaneous, cascading degradation to release a payload (such as a drug) in response to a specific trigger. sigutlabs.comrsc.orgbohrium.com This technology is crucial in fields like drug delivery, diagnostics, and materials science. rsc.orgunirioja.esreading.ac.uk The core principle involves an aromatic system with an electron-donating group (like a hydroxyl) positioned ortho or para to a benzylic leaving group. reading.ac.ukrsc.org An external stimulus unmasks the electron-donating group, initiating an electronic cascade that results in the cleavage of the leaving group and the release of the payload. rsc.orgrsc.org

The structure of this compound is well-suited for creating such systems. The hydroxyl group on the pyridine ring can act as the trigger, which, upon deprotection, initiates a 1,6-elimination reaction. This process forms a reactive aza-quinone methide intermediate and releases a payload attached at the aldehyde position (after its conversion to a suitable leaving group). reading.ac.uk

The rate of the self-immolation process is critically dependent on the stability of the aromatic system. digitellinc.comnih.gov The elimination reaction proceeds through a dearomatization step to form a quinone methide intermediate. reading.ac.ukrsc.org The energy barrier for this dearomatization directly influences the reaction kinetics. digitellinc.comnih.gov By altering the aromatic core of the linker, it is possible to modulate this energy barrier and, consequently, the rate of payload release. digitellinc.comnih.gov

The ability to precisely control the rate of payload release is essential for many applications. Structural modifications to the self-immolative linker provide a robust method for achieving this control. digitellinc.comnih.gov Researchers have successfully synthesized libraries of linkers with varying aromatic scaffolds to achieve a wide range of release half-lives, from as short as 18 minutes to as long as 350 hours (over 14 days). digitellinc.comnih.gov

This fine-tuning is accomplished by introducing different substituents onto the aromatic ring. Electron-donating groups generally enhance the rate of elimination, while electron-withdrawing groups decrease it. rsc.org The position of these substituents is also crucial; groups positioned ortho to the benzylic leaving group have the most significant impact as they can directly participate in stabilizing the transition state. rsc.org This principle allows for the rational design of linkers with predictable release kinetics, tailored to the specific requirements of a given application, whether it be rapid release for an acute condition or slow, sustained release for long-term therapy. nih.govsciety.org

Biological Activity and Mechanistic Insights of Hydroxypicolinaldehyde Derivatives

Antimicrobial Activity Investigations

Derivatives of hydroxypicolinaldehyde have been investigated for their ability to combat various microbial pathogens. Research into related structures like hydrazones and pyrazolines has demonstrated that these classes of compounds possess notable antimicrobial and antifungal activities. nih.gov The presence of a bromo-substitution, in particular, has been noted in related compounds to enhance antimicrobial efficacy against a range of bacteria. nih.gov

The primary mechanism behind the antimicrobial action of hydroxypicolinaldehyde thiosemicarbazone derivatives is their ability to sequester essential metal ions, thereby disrupting critical microbial metabolic processes. nih.gov

Interference with Respiration and Homeostasis : Studies on thiosemicarbazone derivatives show they can selectively interfere with fungal mitochondrial respiration. This is achieved primarily by retarding the activity of mitochondrial respiratory chain complex I through the chelation of iron. nih.gov This action leads to a reduction in the mitochondrial membrane potential and subsequent depletion of ATP synthesis. Furthermore, these derivatives can disrupt intracellular zinc homeostasis, which in turn inhibits fungal ribosome biogenesis. nih.gov

Inhibition of DNA Synthesis : Molecular studies and docking simulations on related thiosemicarbazones suggest a potential dual mechanism involving the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov The disruption of these enzymes interferes with DNA replication and ultimately leads to bacterial cell death. nih.gov

Anticancer Research Focus

The anticancer properties of hydroxypicolinaldehyde derivatives, especially thiosemicarbazones, are a major focus of research. The parent compound, 5-hydroxy-2-formylpyridine thiosemicarbazone, has undergone clinical and pharmacological studies as an antineoplastic agent. nih.gov These compounds exert their effects through multiple pathways, many of which are linked to their metal-chelating properties. nih.govnih.gov

The synthesis of these derivatives typically involves the reaction of a thiosemicarbazide (B42300) with an appropriate aldehyde, in this case, 6-Bromo-5-hydroxypicolinaldehyde. nih.gov The resulting thiosemicarbazones are then evaluated for their cytotoxic activity against various cancer cell lines. In vitro studies on a range of thiosemicarbazone derivatives have demonstrated potent cytotoxic activity, with some compounds showing greater efficacy than established drugs like Imatinib against cell lines such as C6 glioma and MCF-7 breast cancer. nih.gov

Table 1: Cytotoxic Activity of Selected Thiosemicarbazone Derivatives

This table presents data from a study on various thiosemicarbazone derivatives (not specifically this compound) to illustrate typical evaluation results in anticancer research.

CompoundTarget Cell LineIC₅₀ (µg/mL)Reference Drug (Imatinib) IC₅₀ (µg/mL)
3b C6>10.5911.68
3c C6>10.5911.68
3f C6>10.5911.68
3g C6>10.5911.68
3m C69.0811.68
3b MCF79.089.24
3d MCF7<9.089.24
3f MCF7<9.089.24
3g MCF7<9.089.24
3k MCF7<9.089.24
3l MCF7<9.089.24
3m MCF77.029.24
3n MCF7<9.089.24
3r MCF7<9.089.24

Source: Adapted from research on the cytotoxicity of synthesized thiosemicarbazone derivatives. nih.gov

A hallmark of thiosemicarbazone derivatives is their potent iron-chelating capability, which is a cornerstone of their anticancer mechanism. researchgate.netnih.gov Iron is a critical cofactor for enzymes involved in cell proliferation and DNA synthesis, making its deprivation a powerful anticancer strategy. nih.gov

Thiosemicarbazones bind to iron, forming redox-active complexes. This action has a dual effect: it deprives cancer cells of essential iron and simultaneously generates reactive oxygen species through redox cycling, leading to oxidative stress and lysosomal membrane permeabilization. researchgate.netmdpi.com This iron deprivation has been shown to potently decrease the levels of key oncogenic proteins, such as N-MYC in MYCN-amplified neuroblastoma cell lines and c-MYC in non-amplified lines. mdpi.com Furthermore, iron chelation can upregulate the expression of N-myc downstream regulated gene 1 (NDRG1), a known tumor suppressor. mdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of lead compounds by systematically modifying their chemical structure to enhance biological activity and selectivity. oncodesign-services.comresearchgate.net For hydroxypicolinaldehyde thiosemicarbazone derivatives, SAR studies focus on several key areas:

The Chelating Moiety : The thiosemicarbazone NNS binding motif is essential for the coordination of metal ions like iron and copper, which is central to their activity. nih.gov

Ring Substitution : The substitution pattern on the pyridine (B92270) ring significantly influences potency. Studies on related quinazoline (B50416) scaffolds have shown that the presence of a halogen atom, such as bromine, at the 6-position can improve anticancer effects. nih.gov

Terminal Group Modification : Variations in the substitutions on the terminal nitrogen of the thiosemicarbazone chain can dramatically alter the cytotoxic profile of the compounds. nih.gov

Redox-Directed Design : Advanced strategies involve incorporating features like a disulfide bond into the ligand scaffold. rsc.org This acts as a reduction-activated switch, allowing for more targeted iron chelation in the reductive environment of cancer cells. rsc.org

Interactions with Cellular Transporters and Enzymes (e.g., ABCG2 Transporter Substrates/Inhibitors, Ribonucleotide Reductase)

The efficacy of these compounds is also determined by their interactions with key cellular enzymes and transport proteins.

Ribonucleotide Reductase : A primary target for many thiosemicarbazone iron chelators is ribonucleotide reductase (RR). researchgate.netnih.gov This enzyme is iron-dependent and essential for the synthesis of DNA precursors. By chelating the iron from the RR active site, these compounds effectively inhibit DNA synthesis and repair, leading to cell cycle arrest. nih.gov

Topoisomerases : Some thiosemicarbazone derivatives have been suggested to target topoisomerase II, an enzyme involved in managing DNA topology during replication, further contributing to their cytotoxic effects. nih.gov

Cellular Transporters : Thiosemicarbazones have complex interactions with ATP-binding cassette (ABC) transporters. For instance, certain novel thiosemicarbazones are recognized by P-glycoprotein (an ABC transporter), which sequesters them within lysosomes. mdpi.com This interaction can be exploited to overcome multidrug resistance, as the accumulation and redox activity of the iron-thiosemicarbazone complexes within the lysosome induces cell death. mdpi.com

Computational Chemistry and Theoretical Studies of Picolinaldehydes and Their Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. For compounds like 6-Bromo-5-hydroxypicolinaldehyde, DFT calculations, often employing basis sets such as 6-311++G(d,p), can determine optimized molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO). nih.govnih.govresearchgate.net

The electronic properties of substituted picolinaldehydes are significantly influenced by the nature and position of the substituents. For instance, the bromine atom and hydroxyl group in this compound have a considerable impact on the electron density distribution across the pyridine (B92270) ring and the aldehyde functional group. The bromine atom acts as an electron-withdrawing group, while the hydroxyl group can act as an electron-donating group through resonance.

Computational studies on analogous compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, have shown that the presence of bromine and hydroxyl groups significantly affects the molecule's stability and reactivity. nih.gov The calculated HOMO and LUMO energies for these types of molecules provide a quantitative measure of their electron-donating and accepting abilities, respectively. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.govnih.gov

Table 1: Calculated Electronic Properties of an Analogous Brominated Imidazo[4,5-b]pyridine Derivative using DFT (B3LYP/6-311G(d,p)) nih.gov

PropertyValue
HOMO Energy-4.0238 eV
LUMO Energy-2.3507 eV
Energy Gap (ΔE)1.6731 eV
Electronegativity (χ)3.1873 eV
Hardness (η)0.8366 eV
Chemical Potential (μ)-3.1873 eV
Electrophilicity (ω)6.0717 eV
Softness (σ)1.1953 eV⁻¹

Note: This data is for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine and serves as an illustrative example of the types of parameters calculated for related heterocyclic compounds.

Investigation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions involving picolinaldehydes. This allows for the identification of transition states, intermediates, and the determination of activation energies, providing a detailed understanding of reaction mechanisms. For this compound, reactions such as nucleophilic additions to the aldehyde group or electrophilic aromatic substitutions can be modeled.

The aldehyde functional group in picolinaldehydes is a key site for nucleophilic attack. nih.gov Computational studies can model the approach of a nucleophile to the carbonyl carbon, revealing the geometry of the transition state and the energy barrier for the reaction. Similarly, the reactivity of the pyridine ring towards electrophiles can be assessed by calculating the energies of the sigma-complex intermediates formed during substitution reactions.

Aromaticity Indices and Their Correlation with Chemical Properties

Aromaticity is a fundamental concept in chemistry, and various computational indices have been developed to quantify it. These include geometric indices like the Harmonic Oscillator Model of Aromaticity (HOMA), magnetic indices such as Nucleus-Independent Chemical Shift (NICS), and electronic indices based on electron delocalization.

For this compound, the aromaticity of the pyridine ring is influenced by the substituents. The electron-withdrawing bromine atom and the electron-donating hydroxyl group can affect the degree of electron delocalization within the ring. Computational studies on related aza-aromatic systems have shown that the position and nature of substituents can significantly alter the aromatic character, which in turn correlates with the molecule's stability and reactivity. nih.gov

Molecular Modeling of Ligand-Metal Interactions and Complex Stability

Picolinaldehyde and its derivatives are excellent ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as a bidentate chelate. nih.gov

Molecular modeling techniques, including DFT, are used to study the geometry of these metal complexes, the nature of the metal-ligand bonds, and the stability of the resulting coordination compounds. iosrjournals.org These calculations can predict bond lengths, bond angles, and binding energies, providing insights into the factors that govern complex formation. For this compound, the presence of the hydroxyl group can also lead to the formation of a six-membered chelate ring upon deprotonation, further enhancing the stability of the metal complex.

Table 2: Illustrative Calculated and Experimental Bond Lengths (Å) and Angles (°) for a Related Brominated Imidazo[4,5-b]pyridine Derivative nih.gov

ParameterCalculated (DFT)Experimental (X-ray)
C-N (imidazole)1.381.37
C-N (pyridine)1.341.33
C-Br1.891.88
N-C-N angle110.5110.2
C-N-C angle105.2105.5

Note: This data is for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine and is presented to illustrate the typical agreement between calculated and experimental structural parameters.

Prediction of Spectroscopic Signatures

Computational chemistry plays a crucial role in the prediction and interpretation of various spectroscopic data, including NMR, IR, and UV-Vis spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. nih.gov

For this compound, theoretical calculations can predict the chemical shifts of the protons and carbon atoms in its NMR spectra. The calculated vibrational frequencies can be correlated with the experimental IR spectrum to assign the characteristic absorption bands of the functional groups, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and the various vibrations of the substituted pyridine ring.

These theoretical predictions are instrumental in confirming the structure of newly synthesized compounds and in understanding the electronic effects of the substituents on the spectroscopic properties.

Future Directions and Emerging Research Opportunities for 6 Bromo 5 Hydroxypicolinaldehyde

Novel Synthetic Routes and Green Chemistry Advancements

The pursuit of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. For 6-Bromo-5-hydroxypicolinaldehyde, future research will likely focus on the development of novel synthetic routes that adhere to the principles of green chemistry.

Recent advancements in the synthesis of polysubstituted picolinaldehydes have showcased the potential of metal-free and oxidant-free conditions. researchgate.net One promising avenue involves visible-light-enabled biomimetic aza-6π electrocyclization, which allows for the efficient construction of diverse pyridine (B92270) structures. researchgate.netacs.org This methodology is characterized by its environmentally benign and sustainable nature, operating under mild conditions with high atom and step economy. researchgate.net The application of such a strategy to the synthesis of this compound could offer a significant improvement over traditional methods, which may rely on harsher reagents and generate more waste.

Furthermore, photocatalysis represents a powerful tool for the direct C-H functionalization of N-heterocycles. researchgate.net Research into visible-light-induced direct and metal-free synthesis of related compounds, such as phenanthridines from biphenylaldehyde and inorganic ammonium salts, highlights the potential for innovative approaches to constructing the core picolinaldehyde structure. acs.org Exploring these photoredox catalytic systems for the synthesis of this compound could lead to more efficient and environmentally friendly production methods.

The table below outlines potential green chemistry approaches for the synthesis of this compound and its precursors.

Synthetic ApproachKey FeaturesPotential Advantages
Visible-Light Photoredox CatalysisMetal-free, oxidant-free, mild reaction conditions. researchgate.netReduced environmental impact, high atom economy, improved safety profile.
Biomimetic Aza-6π ElectrocyclizationMimics natural synthetic pathways, efficient assembly of pyridine rings. researchgate.netacs.orgHigh efficiency, good functional group tolerance, sustainable.
Direct C-H FunctionalizationAvoids pre-functionalization of starting materials. researchgate.netIncreased step economy, reduced waste generation.

Rational Design of Functionalized Derivatives for Specific Applications

The inherent reactivity of the aldehyde and hydroxyl groups, combined with the presence of a bromine atom, makes this compound an excellent starting point for the rational design of functionalized derivatives with tailored properties.

The aldehyde group is particularly amenable to nucleophilic attack, readily forming Schiff bases with primary amines. mdpi.com This reaction is a cornerstone for creating a diverse library of iminopyridine derivatives. mdpi.com The hydroxyl group can be alkylated or acylated to modulate the electronic properties and steric hindrance of the molecule. For instance, 5-hydroxypicolinaldehyde has been reacted with various bromoalkanes to introduce alkyl chains, thereby altering the molecule's solubility and self-assembly properties. acs.org

The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents. This allows for the fine-tuning of the electronic and photophysical properties of the resulting derivatives.

The rational design of these derivatives can be guided by computational modeling to predict their biological activity or material properties. For example, in the context of drug discovery, pyridine scaffolds are prevalent in a vast number of therapeutic agents. orientjchem.org By systematically modifying the substituents on the this compound core, it may be possible to design novel compounds with specific biological targets.

The following table summarizes the key functionalization strategies for this compound.

Functional GroupReaction TypePotential ModificationsResulting Properties
AldehydeSchiff Base CondensationReaction with various primary amines. mdpi.comFormation of iminopyridine ligands for metal complexes, biologically active compounds.
HydroxylAlkylation/AcylationIntroduction of alkyl or acyl chains. acs.orgAltered solubility, self-assembly behavior, electronic properties.
BromineCross-Coupling ReactionsIntroduction of aryl, heteroaryl, or alkynyl groups.Tunable electronic and photophysical properties, creation of extended π-systems.

Exploration in Bioinorganic Chemistry and Chemical Biology

The ability of the picolinaldehyde moiety to form stable complexes with metal ions opens up significant avenues for research in bioinorganic chemistry and chemical biology. The formation of Schiff base ligands from this compound and various amines can lead to a new class of chelating agents. chemrevlett.com

These ligands can coordinate with a variety of transition metals to form complexes with interesting magnetic, electronic, and catalytic properties. The nature of the amine used in the Schiff base formation, as well as the substituents on the pyridine ring, will influence the coordination geometry and stability of the resulting metal complexes. chemrevlett.com These complexes could be explored as catalysts for various organic transformations or as models for the active sites of metalloenzymes.

In chemical biology, functionalized derivatives of this compound could be designed as fluorescent probes for the detection of specific metal ions or biomolecules. The extended π-systems that can be introduced via cross-coupling reactions at the bromine position could lead to compounds with interesting photophysical properties, such as fluorescence or phosphorescence.

Furthermore, the pyridine scaffold is a key component of many biologically active molecules. orientjchem.org By incorporating the this compound core into larger molecular structures, it may be possible to develop new probes to study biological processes or to create novel therapeutic agents.

Development of Advanced Materials Incorporating Picolinaldehyde Scaffolds

The versatile chemical nature of this compound also makes it an attractive building block for the development of advanced materials. The aldehyde functionality can be utilized in polymerization reactions, for example, in the synthesis of poly(phthalaldehydes), which are depolymerizable polymers. boisestate.edu While not a phthalaldehyde itself, the reactivity of the aldehyde group in this compound could be exploited in similar polymerization or condensation reactions to create novel polymers with unique properties.

The incorporation of this picolinaldehyde scaffold into polymer backbones or as pendant groups could impart specific functionalities to the resulting materials. For instance, the metal-coordinating ability of the picolinaldehyde moiety could be used to create metal-containing polymers with interesting catalytic or electronic properties.

Moreover, the potential for creating extended π-conjugated systems through derivatization suggests that this compound could be a precursor to organic electronic materials. By strategically designing and synthesizing derivatives with appropriate electron-donating and -accepting groups, it may be possible to develop materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). chemscene.com

Q & A

Q. What are the established synthetic routes for 6-bromo-5-hydroxypicolinaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation or functional group interconversion on pyridine scaffolds. For example, bromination of 5-hydroxypicolinaldehyde using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous DMF can yield the target compound. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of NBS) to minimize di-bromination byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify aromatic protons (δ 8.5–9.5 ppm for aldehyde protons) and bromine-induced deshielding effects. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the pyridine ring .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ at m/z 218.97 for C6_6H5_5BrNO2_2) and detects fragmentation patterns indicative of aldehyde and hydroxyl groups .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3200 cm1^{-1} (O-H stretch) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of the bromo and hydroxyl substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer :

Q. How can computational modeling predict the compound’s behavior in catalytic cycles or biological systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. GROMACS software models solvation effects in aqueous buffers.

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in the synthesis of this compound?

  • Methodological Answer :

Q. What experimental approaches validate conflicting reports on the compound’s photostability?

  • Methodological Answer :

Methodological Tables

Parameter Optimal Condition Impact on Yield/Purity
Bromination Temperature0–25°CHigher temps → di-bromination
Catalyst (Suzuki)Pd(OAc)2_2/XPhos90% conversion vs. 60% with Pd/C
Storage SolventAnhydrous DMSO (-20°C)<5% degradation over 6 months

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.